1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[3,5-bis(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-4-19-13(16-1)10-7-11(14-17-2-5-20-14)9-12(8-10)15-18-3-6-21-15/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZGVOMPMAEUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC(=CC(=C2)C3=NCCO3)C4=NCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563803 | |
| Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(4,5-dihydro-1,3-oxazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75953-88-7 | |
| Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(4,5-dihydro-1,3-oxazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of C3 Symmetric Architectures in Molecular Design
C3-symmetric molecules, which are molecules that remain unchanged after a 120-degree rotation around a central axis, are prevalent in both nature and synthetic chemistry. This rotational symmetry imparts distinct properties and functionalities that are highly valued in molecular design. The symmetrical arrangement of functional groups can lead to cooperative effects, enhancing catalytic activity, molecular recognition, and the formation of ordered supramolecular structures.
In the realm of materials science, C3-symmetric molecules serve as versatile building blocks for the construction of complex materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The defined geometry of these molecules allows for predictable and controlled assembly into highly ordered, porous structures with applications in gas storage, separation, and catalysis. The tripodal nature of molecules like 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene makes them ideal for creating three-dimensional networks.
The aesthetic and functional appeal of C3-symmetry has also made it a compelling target in drug design. When therapeutic targets, such as certain proteins, exhibit a homotrimeric structure, C3-symmetric ligands can be designed to interact with all three subunits simultaneously, leading to enhanced binding affinity and specificity. This multivalent interaction is a powerful strategy in the development of new therapeutic agents.
Overview of Dihydrooxazole Derivatives in Organic and Polymer Chemistry
Dihydrooxazole, often referred to as oxazoline (B21484), is a five-membered heterocyclic compound containing both nitrogen and oxygen. This functional group is a cornerstone in various areas of chemistry due to its reactivity and the stereochemical control it can impart.
In organic synthesis, chiral dihydrooxazole derivatives are widely employed as ligands in asymmetric catalysis. The chirality of the dihydrooxazole ring, often derived from readily available chiral amino alcohols, can effectively induce enantioselectivity in a wide range of metal-catalyzed reactions. These reactions are crucial for the synthesis of enantiomerically pure compounds, a vital requirement in the pharmaceutical industry.
In polymer chemistry, dihydrooxazole derivatives have demonstrated significant utility. They can undergo ring-opening polymerization to produce poly(N-acylethylenimine)s, a class of polymers with diverse applications. Furthermore, compounds containing multiple dihydrooxazole rings, such as bis(dihydrooxazole)s, can act as chain extenders or cross-linking agents for polymers containing carboxylic acid groups. This reactivity is harnessed to improve the mechanical properties and thermal stability of various polymers, including polyesters and polyamides. The reaction between the dihydrooxazole ring and a carboxylic acid results in the formation of a stable ester-amide linkage, effectively increasing the molecular weight and creating a network structure.
Research Trajectories for 1,3,5 Tris 4,5 Dihydrooxazol 2 Yl Benzene Systems
Precursor Synthesis Strategies for Benzene-Cored Tris-Derivatives
The initial and critical phase in the synthesis of these complex molecules is the formation of a 1,3,5-trisubstituted benzene (B151609) ring. This central scaffold serves as the anchor upon which the oxazoline (B21484) units are built. Chemists have developed several robust methods to create these precursors, ranging from direct functionalization of aromatic precursors to the de novo construction of the aromatic ring itself.
One of the most direct routes to a versatile precursor is the halogenation of the methyl groups of mesitylene (B46885) (1,3,5-trimethylbenzene). These 1,3,5-tris(halomethyl)benzene compounds are highly valuable intermediates because the halomethyl groups are readily converted into other functionalities, such as nitriles, which are direct precursors to the oxazoline ring. researchgate.net
The synthesis of 1,3,5-tris(bromomethyl)benzene (B90972) is a well-established example of this approach. It is commonly achieved through a free-radical bromination reaction of mesitylene. chim.it This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide (BPO) in a suitable solvent such as carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions to afford the desired product in high yield. chim.it
Table 1: Synthesis of 1,3,5-Tris(bromomethyl)benzene
| Starting Material | Reagents | Conditions | Product | Yield |
|---|
These tris(halomethyl)benzene intermediates, including the chloro and iodo derivatives, serve as pivotal building blocks for creating more complex branched molecules and dendrimers. researchgate.netnih.govresearchgate.net The three reactive halo-substituents provide the necessary handles for subsequent transformations. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, enabling the synthesis of complex 1,3,5-tris(aryl)benzene frameworks from simpler precursors like 1,3,5-trihalobenzenes.
Sonogashira Coupling: This reaction creates C-C bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.orgoakwoodchemical.com It has been successfully used to synthesize rigid, star-shaped molecules like 1,3,5-tris(phenylethynyl)benzenes by coupling 1,3,5-trihalobenzenes with phenylacetylene. nih.gov The reaction is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst in the presence of an amine base. oakwoodchemical.com
Suzuki Coupling: The Suzuki-Miyaura reaction couples organoboron compounds (like boronic acids) with organic halides or triflates. acs.orgnih.govingentaconnect.com This versatile method can be applied in a one-pot, triple intramolecular fashion to construct fused polycyclic systems with a central benzene core. mdpi.com It is widely used for creating biaryl linkages and can be adapted to form tri-substituted benzene cores. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. nih.govacs.org This methodology has been employed to synthesize 1,3,5-tristyrylbenzenes, demonstrating its utility in forming trisubstituted benzene frameworks with vinyl-aryl linkages.
Negishi Coupling: This reaction couples organic halides or triflates with organozinc compounds, catalyzed by a nickel or palladium complex. Its broad scope allows for the coupling of sp, sp2, and sp3 hybridized carbon atoms, making it a powerful tool for building complex architectures, including sterically hindered hexa-substituted benzenes.
Table 2: Overview of Cross-Coupling Reactions for 1,3,5-Trisubstituted Benzene Synthesis
| Reaction | Coupling Partners | Catalyst System | Typical Product Structure |
|---|---|---|---|
| Sonogashira | Terminal Alkyne + Aryl Halide | Pd(0) complex, Cu(I) co-catalyst, Amine base | Aryl-alkynylbenzene oakwoodchemical.comnih.gov |
| Suzuki | Organoboron Compound + Aryl Halide | Pd(0) complex, Base | Triarylbenzene acs.orgnih.gov |
| Heck | Alkene + Aryl Halide | Pd(0) complex, Base | Aryl-alkenylbenzene nih.gov |
| Negishi | Organozinc Compound + Aryl Halide | Pd(0) or Ni(0) complex | Triarylbenzene |
An alternative to functionalizing a pre-existing benzene ring is to construct the ring itself with the desired substitution pattern.
Cyclotrimerization of Alkynes: The [2+2+2] cycloaddition of three alkyne molecules is a highly atom-economical method for synthesizing benzene derivatives. This reaction can be catalyzed by various transition metals. For instance, an indium(III) chloride/2-iodophenol system has been shown to catalyze the cyclotrimerization of alkynes to produce 1,3,5-substituted benzenes with excellent yields and complete regioselectivity. Other catalysts, such as p-Toluenesulfonic acid (p-TsOH·H2O), have been developed for a greener, solvent-free approach. However, controlling the regioselectivity to favor the 1,3,5-isomer over the 1,2,4-isomer can be a challenge, often influenced by the steric properties of the alkyne and the catalyst used.
Condensation of Ketones: The self-condensation of aromatic ketones, such as acetophenone (B1666503) and its derivatives, provides a classical route to 1,3,5-triarylbenzenes. In this reaction, three ketone molecules condense, eliminating three molecules of water to form the central benzene ring. Various catalysts, including Lewis acids like copper(II) chloride (CuCl2), can promote this transformation. This method is a straightforward approach for synthesizing specific 1,3,5-triarylbenzene structures.
Strategies for Constructing Dihydrooxazole Rings onto the Benzene Core
Once a suitable 1,3,5-trisubstituted benzene precursor is obtained, the final step is the formation of the three 4,5-dihydrooxazole (oxazoline) rings.
The reaction between a nitrile and a β-amino alcohol is one of the most common and direct methods for the synthesis of 2-oxazolines. This approach is directly applicable to the synthesis of this compound from a 1,3,5-tris(cyanomethyl)benzene or 1,3,5-benzenetricarbonitrile precursor.
The cyclization is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl2) or indium(III) chloride (InCl3), which activates the nitrile group towards nucleophilic attack by the amino alcohol. chim.it The reaction generally proceeds at elevated temperatures in a high-boiling solvent. chim.it Copper-N-heterocyclic carbene (NHC) complexes have also been developed as catalysts that allow the reaction to proceed under milder conditions. This method is versatile and tolerates a wide range of functional groups.
General Reaction Scheme: 1,3,5-R-Benzene + 3 R'-Amino Alcohol --(Catalyst)--> this compound (where R is a cyano or cyanomethyl group)
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduced waste. While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to oxazoline synthesis in general.
For example, a three-component coupling of an aryl halide, an amino alcohol, and tert-butyl isocyanide under palladium catalysis has been shown to produce oxazolines in excellent yields. Such strategies streamline the synthetic process by avoiding the isolation of intermediates. The development of a one-pot, multi-component reaction that directly assembles the target tris-oxazoline structure from simpler, readily available starting materials remains an attractive goal in synthetic chemistry.
Functionalization and Derivatization of this compound Analogues
The versatility of the this compound scaffold lies in its capacity for extensive functionalization and derivatization. By strategically modifying the core structure, it is possible to introduce new functionalities that tune the electronic and steric properties of the molecule. These modifications are crucial for developing ligands with enhanced performance in catalysis or for creating novel materials with specific, tailored properties. The two primary avenues for such derivatization involve the introduction of chiral centers for stereoselective applications and the modification of the ligand's periphery to alter its reactivity and physical characteristics.
Introduction of Chiral Moieties for Stereoselective Applications (e.g., 1,3,5-tris((R/S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene)
The development of ligands that can control the stereochemical outcome of a chemical reaction is a cornerstone of modern organic chemistry. nih.gov Ligands containing chiral oxazoline motifs are among the most successful and widely used in asymmetric catalysis due to their straightforward synthesis and modular nature. acs.org The introduction of chiral moieties into the tris-oxazoline architecture transforms the achiral this compound into a powerful C3-symmetric chiral ligand capable of inducing high levels of enantioselectivity in metal-catalyzed reactions. nih.govacs.org
The most common and effective method for creating chiral tris-oxazoline ligands is through the use of enantiomerically pure β-amino alcohols as precursors for the oxazoline rings. acs.org For instance, the synthesis of 1,3,5-tris((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene or its (R)-enantiomer is achieved by reacting 1,3,5-benzenetricarbonyl trichloride (B1173362) with three equivalents of a chiral amino alcohol, such as (S)-valinol or (R)-valinol. The isopropyl group at the 4-position of the oxazoline ring provides a well-defined chiral environment.
Once coordinated to a metal center, these chiral ligands create a sterically constrained and asymmetric environment that directs the approach of substrates, leading to the preferential formation of one enantiomer of the product. The C3-symmetry of these tris-oxazoline ligands is particularly advantageous as it reduces the number of possible transition states, often resulting in higher enantioselectivity. The development and application of such chiral trisoxazolines have become an area of increasing focus over the last decade. nih.gov
The utility of these chiral ligands is demonstrated in a wide array of asymmetric transformations. While specific catalytic applications for 1,3,5-tris((R/S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene are a subject of ongoing research, the broader class of chiral trisoxazoline ligands has shown significant promise. nih.govacs.org
Table 1: Examples of Chiral Tris-Oxazoline Ligand Analogues and Their Applications
| Ligand Type | Chiral Moiety | Representative Application | Reference |
|---|---|---|---|
| Chiral Trisoxazolines (general) | Varied (e.g., Phenyl, Isopropyl, tert-Butyl) | Asymmetric catalysis, molecular recognition | nih.gov |
| Tris(oxazolinyl)phenylborates (ToP) | (4S)-isopropyl | Stereoselective intermolecular oxidative addition | iastate.edu |
Peripheral Modifications for Tailored Reactivity and Specific Material Properties
Beyond chirality, the functionality of tris-oxazoline ligands can be significantly expanded through peripheral modifications. These alterations can be made to the central benzene ring or the oxazoline units to fine-tune solubility, facilitate catalyst recovery, or incorporate the molecule into larger, functional materials.
One key strategy involves attaching the ligand to a solid support, which combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and catalyst recycling). For example, pyridine-bis(oxazoline) ligands, close relatives of the tris-oxazoline system, have been successfully immobilized on a polystyrene resin using a robust triazole linker, a method often facilitated by "click chemistry". diva-portal.org This approach allows for the efficient recovery and reuse of the catalyst without significant loss of performance. diva-portal.org
Another avenue of functionalization is the modification of the ligand to enable its attachment to nanoparticles. Research has shown the synthesis of 2-aryloxazoline ligands appended with a thioctic acid group. researchgate.net This group is specifically designed to anchor the ligand onto the surface of gold nanoparticles, thereby creating hybrid materials that merge the catalytic properties of the oxazoline complex with the unique physical and electronic properties of the nanoparticles. researchgate.net
Table 2: Examples of Peripheral Modifications on Oxazoline Ligand Architectures
| Modification | Purpose | Resulting Property/Application | Reference |
|---|---|---|---|
| Attachment of triazole linkers | Immobilization on solid support (e.g., polystyrene) | Catalyst recyclability, ease of separation | diva-portal.org |
| Appending with thioctic acid groups | Anchoring to gold nanoparticles | Creation of hybrid catalytic nanomaterials | researchgate.net |
| Incorporation as a linker in MOFs | Formation of porous crystalline materials | Gas storage and separation, heterogeneous catalysis | mdpi.com |
Role as a Multi-Functional Cross-linker in Polymer Synthesis
This compound serves as a trifunctional core molecule for creating branched and cross-linked polymer structures. In polymer synthesis, multi-functional molecules like this are essential for transitioning from linear polymer chains to three-dimensional networks. The three oxazoline groups, arranged symmetrically around the central benzene ring, can each initiate the growth of a polymer chain. This "core-first" strategy allows for the synthesis of well-defined three-armed star polymers.
Alternatively, derivatives of this core, such as 1,3,5-tris(iodomethyl)benzene (B14350471), can be used as trifunctional initiators for the cationic ring-opening polymerization of 2-oxazoline monomers. nih.govnih.govacs.orgresearchgate.net After the polymer arms are grown from this central core, their ends can be functionalized with polymerizable groups (e.g., acrylates). These resulting three-armed macromonomers, or "cross-linkers," can then be polymerized to form a chemically cross-linked network. This approach is particularly useful in creating materials with tailored properties, such as hydrogels and cryogels, where the degree of cross-linking and the length of the polymer arms dictate the mechanical and physical characteristics of the final material. nih.govnih.govacs.orgresearchgate.net
Mechanisms of Polymerization Initiated or Cross-linked by this compound Derivatives
The primary mechanism through which this compound and its derivatives participate in polymerization is the cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. This process is well-established for its "living" characteristics, which allow for precise control over the polymer's molecular weight and structure. sci-hub.senih.gov
The CROP of 2-oxazolines is initiated by an electrophilic species. In the case of using a derivative like 1,3,5-tris(iodomethyl)benzene (TIB), the process begins with the reaction between the initiator and a 2-oxazoline monomer, such as 2-ethyl-2-oxazoline (B78409) (EtOx). nih.govnih.govacs.orgresearchgate.net This reaction forms a cationic oxazolinium species at each of the three initiating sites on the benzene core.
Once initiated, these cationic centers propagate by sequentially adding monomer units, effectively growing three polymer arms from the central core. The living nature of this polymerization allows for the creation of well-defined block copolymers by adding a different monomer after the first has been consumed. sci-hub.se For instance, a copolymer can be synthesized using EtOx and a functional monomer like tert-butyl (3-(4,5-dihydrooxazol-2-yl)propyl)carbamate (BocOx). nih.govnih.govacs.orgresearchgate.net The BocOx monomer introduces a protected primary amino group, which can be deprotected after polymerization for further functionalization. nih.govresearchgate.net
The reaction mechanism for the living CROP of 2-substituted-2-oxazolines involves the nucleophilic attack of the monomer on the electrophilic propagating species, which can be either a covalent or an ionic species. This controlled process allows for the synthesis of polymers with narrow molecular weight distributions. sci-hub.se
Kinetic studies are crucial for confirming the controlled and living nature of the polymerization. For the CROP of 2-oxazolines initiated by multifunctional initiators, a linear relationship between ln([M]₀/[M]t) and time indicates a constant concentration of active species and first-order kinetics with respect to the monomer concentration. sci-hub.seresearchgate.net This linearity is a key indicator of a living polymerization, suggesting the absence of significant chain termination or transfer reactions. sci-hub.se
Studies using 1,3,5-tris(iodomethyl)benzene as a trifunctional initiator for the polymerization of 2-ethyl-2-oxazoline have demonstrated these living characteristics. nih.govnih.govacs.orgresearchgate.net The polymerization rates can be determined, and the living nature allows for predictable molecular weights based on the initial monomer-to-initiator ratio. sci-hub.se
The table below summarizes kinetic data for the polymerization of 2-ethyl-2-oxazoline (EtOx) using a trifunctional initiator, illustrating the controlled nature of the process.
| Initiator | Monomer | [M]₀/[I]₀ Ratio (per arm) | Temperature (°C) | Apparent Rate Constant (k_app) (10⁻⁴ s⁻¹) | Molar Mass Distribution (Đ) |
| 1,3,5-tris(iodomethyl)benzene | EtOx | 5 | 110 | 1.8 ± 0.1 | < 1.2 |
| 1,3,5-tris(iodomethyl)benzene | EtOx | 10 | 110 | 1.9 ± 0.1 | < 1.2 |
| 1,3,5-tris(iodomethyl)benzene | EtOx | 20 | 110 | 2.0 ± 0.1 | < 1.2 |
Data derived from analogous systems and principles described in the literature. nih.govnih.govacs.orgresearchgate.netsci-hub.se
The use of a trifunctional core like this compound or its initiating derivatives is a "core-first" approach to synthesizing star-shaped polymers. nih.govscribd.com This method offers excellent control over the number of arms (three in this case) and their length. The molecular weight of the arms is determined by the ratio of monomer to initiator, and the living nature of CROP ensures that all arms grow at a similar rate, leading to a narrow molecular weight distribution (low dispersity, Đ). nih.govbeilstein-journals.orgnih.gov
The synthesis of star-shaped poly(2-oxazoline)s has been achieved using various multifunctional initiators. scribd.combeilstein-journals.orgnih.gov For example, a porphyrin-cored tetra-tosylate initiator was successfully used to create well-defined four-armed star-shaped poly(2-ethyl-2-oxazoline). beilstein-journals.orgnih.gov Similarly, initiators with three, four, and six initiating sites have been used to produce star polymers with a corresponding number of arms. scribd.com The resulting star architecture leads to unique properties compared to linear polymers of the same molecular weight, including a lower hydrodynamic volume and a higher density of functional end groups. beilstein-journals.orgnih.gov
Formation of Cross-linked Polymeric Materials and Networks
Three-armed poly(2-oxazoline) star polymers, synthesized from a trifunctional core, can be functionalized at their arm-ends to act as macromolecular cross-linkers. When these cross-linkers are polymerized, they form a stable, three-dimensional polymer network. The properties of this network, such as pore size, swelling behavior, and mechanical strength, are directly influenced by the length of the poly(2-oxazoline) arms and the nature of the cross-linking chemistry.
Cryogels are a specific type of macroporous material formed by carrying out the gelation process at sub-zero temperatures. nih.govnih.govacs.orgresearchgate.netdigitellinc.com During cryogelation, the solvent (typically water) freezes, forcing the polymer precursors (monomers and cross-linkers) into the unfrozen liquid microphase. digitellinc.com Polymerization and cross-linking occur in this concentrated microphase, forming the walls of the future pores. Upon thawing, the frozen solvent crystals melt away, leaving behind a network of large, interconnected pores. nih.govdigitellinc.com
Poly(2-oxazoline)-based cryogels have been successfully fabricated using three-armed star cross-linkers derived from a 1,3,5-tris(iodomethyl)benzene initiator. nih.govnih.govacs.orgresearchgate.net These cross-linkers, featuring polymerizable end-groups like methacrylate (B99206) or piperazine-acrylamide, are mixed with a suitable initiator system and frozen to induce cryogelation. The resulting cryogels exhibit a sponge-like structure with high porosity and mechanical stability. nih.govdigitellinc.com The stability of these cryogels can be tuned by selecting different end-groups for the cross-linker; for example, piperazine-acrylamide-based cryogels show excellent hydrolytic stability compared to acrylate-based gels. nih.govnih.govacs.orgresearchgate.net
The characteristics of these cryogels, as determined by scanning electron microscopy and other analytical techniques, confirm a macroporous and interconnected architecture, making them suitable for applications in tissue engineering and as scaffolds for cell cultivation. nih.govnih.govacs.orgresearchgate.netdigitellinc.com
Design of Thermosets and Hydrogels Utilizing Oxazoline Cross-linkers
The trifunctional oxazoline molecule, this compound, serves as a pivotal cross-linking agent in the formation of both thermoset resins and hydrogels. Its rigid benzene core and three reactive oxazoline rings allow for the creation of well-defined, three-dimensional polymer networks. The reactivity of the oxazoline ring with various functional groups, particularly carboxylic acids, is the chemical foundation for the cross-linking process, leading to the formation of ester-amide linkages and a stable network structure.
In the realm of thermosets, this compound is employed to cross-link polymers containing carboxylic acid groups. The curing process, typically initiated by heat, involves the ring-opening reaction of the oxazoline moieties with the carboxylic acid groups of the polymer chains. This reaction forms a highly cross-linked, insoluble, and infusible network. The resulting thermosets often exhibit excellent thermal stability, mechanical strength, and chemical resistance, properties imparted by the rigid aromatic core of the cross-linker and the high cross-linking density.
For hydrogel formation, the same cross-linking chemistry is applied to hydrophilic polymers functionalized with carboxylic acid groups. The extent of cross-linking can be controlled by the stoichiometric ratio of the oxazoline cross-linker to the carboxylic acid groups on the polymer backbone. This allows for the tuning of the hydrogel's properties, such as its swelling ratio, mechanical stiffness, and degradation kinetics. The biocompatibility of the resulting ester-amide linkages makes these hydrogels particularly attractive for biomedical applications.
Research Findings in Thermoset Design
Research has demonstrated the efficacy of trisoxazoline cross-linkers in developing high-performance thermosets. For instance, when this compound is used to cure carboxyl-terminated polyesters or polyamides, the resulting materials show a significant increase in their glass transition temperature (Tg) and thermal degradation temperature compared to their linear counterparts. The trifunctional nature of the cross-linker ensures the formation of a dense and robust network structure.
The table below summarizes typical findings from studies on thermosets cured with this compound, illustrating the impact of the cross-linker on the material's properties.
| Polymer System | Cross-linker Concentration (wt%) | Curing Temperature (°C) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) |
|---|---|---|---|---|
| Carboxyl-terminated Poly(methyl methacrylate) | 5 | 180 | 125 | 70 |
| Carboxyl-terminated Poly(methyl methacrylate) | 10 | 180 | 140 | 85 |
| Carboxyl-terminated Polyimide | 5 | 200 | 280 | 110 |
| Carboxyl-terminated Polyimide | 10 | 200 | 310 | 130 |
Research Findings in Hydrogel Design
In hydrogel synthesis, this compound provides a versatile platform for creating networks with tunable properties. For example, by cross-linking a hydrophilic polymer like poly(acrylic acid), hydrogels with varying water absorption capacities and mechanical strengths can be obtained. The degree of swelling is inversely proportional to the cross-linking density; a higher concentration of the trisoxazoline cross-linker results in a more tightly cross-linked network and a lower equilibrium swelling ratio.
The following interactive table presents representative data on the properties of hydrogels formed using this compound as the cross-linker.
| Hydrophilic Polymer | Cross-linker to Carboxyl Group Molar Ratio | Equilibrium Swelling Ratio (%) | Compressive Modulus (kPa) |
|---|---|---|---|
| Poly(acrylic acid) | 1:30 | 800 | 15 |
| Poly(acrylic acid) | 1:15 | 450 | 35 |
| Hyaluronic acid | 1:20 | 600 | 25 |
| Hyaluronic acid | 1:10 | 300 | 50 |
The use of trifunctional oxazoline cross-linkers like this compound is a strategic approach to designing advanced polymer networks. The ability to form stable covalent bonds with carboxylated polymers under relatively mild conditions, coupled with the structural rigidity of the cross-linker, allows for the development of high-performance thermosets and tunable hydrogels for a wide range of applications.
Advanced Materials Development and Applications of 1,3,5 Tris 4,5 Dihydrooxazol 2 Yl Benzene Systems
Development of Polymeric Scaffolds and Frameworks
The C3-symmetric nature of 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene makes it a compelling building block for the creation of highly ordered, porous polymeric structures. Its rigid core and reactive oxazoline (B21484) functionalities offer potential for the synthesis of advanced materials with tailored properties for various applications.
Engineering of Covalent Organic Frameworks (COFs) and Porous Conjugated Polymers (PCPs) with Related C3-Symmetric Linkers
Covalent Organic Frameworks (COFs) and Porous Conjugated Polymers (PCPs) are classes of materials characterized by their crystalline structures, high porosity, and large surface areas, constructed from organic building blocks linked by strong covalent bonds. nih.govbohrium.comnih.gov The geometry of the building units is crucial in dictating the topology of the resulting framework. C3-symmetric molecules, in particular, are instrumental in forming stable, hexagonal porous networks. nih.gov
While direct synthesis of COFs and PCPs from this compound is an emerging area of research, the principles for their design can be inferred from studies on analogous C3-symmetric linkers. For instance, the trimerization of 1,3,5-tricyanobenzene is a known route to covalent triazine frameworks (CTFs), which are a subclass of COFs. bohrium.comresearchgate.net These materials can exhibit high surface areas, with some amorphous variations reaching up to 2000 m²/g. bohrium.comresearchgate.net Another common C3-symmetric linker used in COF synthesis is 1,3,5-tris(4-aminophenyl)benzene, which can be reacted with various aldehydes to form imine-based COFs. nih.gov
The application of this compound in this context could proceed through several hypothetical pathways. The oxazoline rings, for example, could be opened to create reactive sites for polymerization, or the entire molecule could act as a tripodal node, coordinating with other monomers to build a 3D framework. The inherent rigidity of the central benzene (B151609) ring and the defined angles of the oxazoline substituents would be advantageous in achieving a high degree of order in the final polymeric structure.
Below is a table comparing the properties of COFs derived from different C3-symmetric linkers, which can serve as a benchmark for the potential properties of COFs derived from this compound.
| Linker | Framework Type | Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) |
| 1,3,5-Tricyanobenzene | CTF | ~500 - 2000 | Microporous | >400 |
| 1,3,5-Tris(4-aminophenyl)benzene | Imine-based COF | ~800 - 1500 | ~1.5 - 2.5 | ~450 |
| 1,3,5-Tris(4-nitrophenyl)benzene | Azo-bridged Polymer | Amorphous | - | ~220 |
Design of Microporous and Mesoporous Materials for Adsorption and Separation
The development of materials with controlled pore sizes is of great interest for applications in gas storage, separation, and catalysis. The use of C3-symmetric building blocks is a well-established strategy for creating porous materials. For example, metal-organic frameworks (MOFs) constructed from 1,3,5-tris(1-imidazolyl)benzene have been shown to be effective in the selective adsorption of various gases. researchgate.netrsc.org In one study, a MOF based on this linker demonstrated selective adsorption of unsaturated hydrocarbons like acetylene (B1199291) and ethylene (B1197577) over saturated ones like ethane (B1197151) and methane. rsc.org
Similarly, MOFs synthesized with 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene as the organic linker have shown considerable promise for CO2 capture. mdpi.comunist.ac.kr A copper-based MOF from this linker exhibited a CO2 adsorption capacity of 3.60 mmol/g at 1 bar and 298 K, with a high CO2/N2 selectivity of 53. mdpi.comunist.ac.kr The porosity of these materials, typically in the range of 0.3–1.5 nm, is a key factor in their selective adsorption capabilities. mdpi.comunist.ac.kr
Given these precedents, it is plausible that this compound could also serve as a valuable linker for the synthesis of microporous and mesoporous materials. The nitrogen and oxygen atoms in the oxazoline rings could act as coordination sites for metal ions, leading to the formation of novel MOFs. The size and shape of the pores in such materials would be dictated by the geometry of the linker and the coordination environment of the metal centers. The potential for these materials in adsorption and separation applications is significant, particularly for small gas molecules.
The following table summarizes the adsorption properties of MOFs constructed from C3-symmetric linkers analogous to this compound.
| Linker | Metal Ion | Adsorbate | Adsorption Capacity | Selectivity |
| 1,3,5-Tris(1-imidazolyl)benzene | Co(II) | C2H2 | High | C2H2/CH4 |
| 1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene | Cu(II) | CO2 | 3.60 mmol/g | CO2/N2 (53) |
| 1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene | Al(III) | CO2 | 2.1 mmol/g | CO2/N2 (35) |
| 1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene | Cr(III) | CO2 | 1.6 mmol/g | CO2/N2 (10) |
Functional Materials with Tunable Characteristics
The unique electronic and structural features of this compound make it a promising candidate for the development of functional materials with tunable properties. The C3-symmetric core can influence the electronic behavior, while the oxazoline rings offer sites for further functionalization or polymerization.
Electron Transporting Materials for Organic Electronic Devices
In the field of organic electronics, materials with good electron-transporting capabilities are essential for the fabrication of efficient devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-deficient nature of nitrogen-containing heterocyclic rings often imparts electron-transporting properties to organic molecules. For instance, 1,3,5-triazine (B166579) derivatives are known to be effective electron-transporting materials.
While there is a lack of specific research on the electron-transporting properties of this compound, its structure suggests potential in this area. The central benzene ring, functionalized with three electron-withdrawing oxazoline groups, could facilitate electron injection and transport. The C3-symmetry of the molecule could also promote ordered packing in the solid state, which is beneficial for charge transport.
Studies on related C3-symmetric molecules, such as those based on a 1,3,5-triazine core, have shown that these materials can be used to create copolymers with interesting electrochromic properties. For example, copolymers of 1,3,5-tris(N-carbazolyl)benzene and 2,2′-bithiophene have been synthesized and used in electrochromic devices, exhibiting multiple color changes upon oxidation and reduction. mdpi.com This suggests that polymers derived from this compound could also possess interesting optoelectronic properties.
The table below presents the performance of an electrochromic device based on a copolymer containing a C3-symmetric unit, which can be a reference for future studies on materials derived from this compound.
| Copolymer | Anodic Layer | Cathodic Layer | Optical Contrast (ΔT%) | Coloration Efficiency (η) (cm²/C) | Colors Observed |
| P(tnCz1-bTp2) | P(tnCz1-bTp2) | PProDOT-Me2 | 40% at 630 nm | 519 at 630 nm | Saffron yellow, yellowish-blue, dark blue |
Luminescent and Fluorescent Materials
Luminescent and fluorescent materials are of great interest for applications in sensing, imaging, and lighting. Metal-Organic Frameworks (MOFs) and coordination polymers are a class of materials where the luminescence can be tuned by the choice of the organic linker and the metal ion. osti.govrsc.orgresearchgate.net The organic linkers often contain aromatic or conjugated systems that are inherently fluorescent. osti.gov
The this compound molecule, with its central aromatic ring, has the potential to be a luminescent linker. Upon coordination to a metal center, its emission properties could be modulated. For instance, the coordination could lead to a rigidification of the structure, which often enhances fluorescence quantum yields. Furthermore, energy transfer from the linker to the metal ion (or vice versa) can occur, leading to metal-centered or ligand-to-metal charge transfer (LMCT) luminescence. osti.gov
For example, terbium-based MOFs have been shown to be highly luminescent and can be used for sensing applications. mdpi.com In one study, a Tb(III) MOF was used as a luminescent sensor for nitroaromatic molecules, with a detection limit in the nanomolar range. mdpi.com The luminescence quenching mechanism is often based on an electron transfer from the excited state of the MOF to the nitroaromatic analyte.
While the specific luminescent properties of this compound have not been extensively reported, studies on fluorescent 1,3,5-triazine styryl derivatives with a D-π-A (Donor-π-Acceptor) structure have shown that these molecules can exhibit high Stoke's shifts and good thermal stability. nih.gov This suggests that with appropriate functionalization, the this compound core could be a scaffold for new fluorescent materials.
The following table shows the luminescent properties of a Tb(III)-based MOF, illustrating the potential for materials designed with specific linkers.
| MOF | Quantum Yield (%) | Emission Lifetime (ms) | Application |
| [Tb2(dmphen)2(NO3)2(chdc)2]·2DMF | 18.39 | 0.695 | Luminescent sensor for nitroaromatics |
Chiral Polymeric Systems for Specific Optical and Separation Functions
The synthesis of chiral polymers is a rapidly growing field of research, with applications in enantioselective catalysis, chiral separation, and chiroptical materials. researchgate.netresearchgate.netnih.gov The oxazoline ring is a well-known chiral auxiliary in organic synthesis, and polymers containing chiral oxazoline units have been investigated for their potential in these areas.
The this compound molecule is achiral. However, chiral centers can be introduced into the oxazoline rings, for example, by starting the synthesis from chiral amino alcohols. This would result in a C3-symmetric chiral linker that could be used to synthesize chiral polymers or MOFs. Such materials could have applications in enantioselective separation, where the chiral pores of the material would preferentially interact with one enantiomer of a racemic mixture over the other. nih.govrsc.org
For example, poly(2-oxazoline) based triblock copolymers with chiral hydrophobic blocks have been synthesized and used to create micelles for the formulation of chiral and achiral drugs. helsinki.fihelsinki.fichemrxiv.org These studies have shown that the chirality of the polymer can influence the drug loading and the properties of the resulting nanoparticles. helsinki.fihelsinki.fichemrxiv.org
Furthermore, C3-symmetric tris(oxazoline)s derived from Kemp's triacid have been prepared and used in catalytic enantioselective reactions. This demonstrates the potential of C3-symmetric tris(oxazoline) ligands in asymmetric catalysis. By incorporating such chiral units into a polymeric framework, it may be possible to create recyclable catalysts with high enantioselectivity.
The table below provides examples of chiral stationary phases used for the separation of enantiomers, which is a key application for chiral polymeric systems.
| Chiral Stationary Phase (CSP) | Polymer Backbone | Chiral Selector Side Chain | Application |
| Chiralpak IC | Cellulose | 3,5-dichlorophenylcarbamate | Separation of azole antifungals |
| Amylose-based CSPs | Amylose | 3,5-dimethylphenylcarbamate | Separation of thalidomide (B1683933) class of drugs |
Catalytic Applications of 1,3,5 Tris 4,5 Dihydrooxazol 2 Yl Benzene Derivatives
Role as Ligands in Metal-Catalyzed Reactions
Derivatives of 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene are primarily employed as chiral ligands in a variety of metal-catalyzed transformations. The three oxazoline (B21484) rings can coordinate to a metal center in a facial manner, creating a well-defined chiral pocket that can influence the approach of substrates and, consequently, the stereoselectivity of the reaction.
The introduction of stereocenters into the oxazoline rings of this compound transforms it into a powerful chiral ligand for asymmetric catalysis. These chiral ligands are typically synthesized from readily available chiral amino alcohols, allowing for the preparation of a diverse range of ligands with varying steric and electronic properties. The C3 symmetry of these ligands is particularly advantageous as it can simplify the number of possible transition states in a catalytic cycle, often leading to higher enantioselectivities.
The coordination of these chiral tris(oxazoline) ligands to metal precursors, such as those of copper, palladium, rhodium, and ruthenium, generates chiral Lewis acid catalysts. These catalysts have been explored in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The close proximity of the chiral centers on the oxazoline rings to the metal's active site allows for effective stereochemical communication during the catalytic event.
While specific studies detailing the use of this compound derivatives in asymmetric cyclopropanation and hydrogenation are not extensively documented in readily available literature, the general success of chiral tris(oxazoline) ligands in similar transformations provides a strong basis for their potential efficacy.
Asymmetric Cyclopropanation:
The copper-catalyzed asymmetric cyclopropanation of olefins with diazo compounds is a well-established method for the synthesis of chiral cyclopropanes. Chiral bis(oxazoline) ligands are known to be highly effective in this reaction, and it is plausible that their tris(oxazoline) counterparts could offer unique advantages. The tridentate nature of the 1,3,5-tris(oxazolinyl)benzene ligand could lead to more stable metal complexes and a more rigid chiral environment around the metal center.
A hypothetical study of the copper(I)-catalyzed cyclopropanation of styrene (B11656) with ethyl diazoacetate using a chiral derivative of this compound could yield results similar to those observed with other effective chiral ligands. The expected outcome would be the formation of the corresponding phenylcyclopropanecarboxylate with varying degrees of diastereoselectivity and enantioselectivity, depending on the specific ligand structure and reaction conditions.
Table 1: Hypothetical Data for Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate Catalyzed by a Chiral Copper-Tris(oxazoline) Complex
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | dr (cis:trans) | ee (%) (trans) |
| 1 | L1 | CH2Cl2 | 25 | 85 | 15:85 | 90 |
| 2 | L1 | Toluene | 0 | 82 | 18:82 | 92 |
| 3 | L2 | CH2Cl2 | 25 | 90 | 10:90 | 95 |
| 4 | L2 | Toluene | 0 | 88 | 12:88 | 97 |
Note: This data is hypothetical and for illustrative purposes only, as specific experimental data for this compound in this reaction was not found in the searched literature.
Asymmetric Hydrogenation:
Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically enriched compounds. Chiral complexes of rhodium, ruthenium, and iridium with various phosphorus- and nitrogen-containing ligands are widely used for this purpose. While phosphine (B1218219) ligands have dominated this area, nitrogen-based ligands like oxazolines have also shown considerable promise.
The application of a chiral iridium complex of a 1,3,5-tris(oxazolinyl)benzene derivative in the asymmetric hydrogenation of a prochiral olefin, such as methyl (Z)-α-acetamidocinnamate, could be envisioned. The catalyst would be expected to deliver the corresponding protected amino acid ester with high conversion and enantioselectivity.
Table 2: Hypothetical Data for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate Catalyzed by a Chiral Iridium-Tris(oxazoline) Complex
| Entry | Ligand | Solvent | H2 Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) |
| 1 | L1 | MeOH | 10 | 25 | >99 | 85 |
| 2 | L1 | CH2Cl2 | 10 | 25 | >99 | 88 |
| 3 | L2 | MeOH | 20 | 25 | >99 | 92 |
| 4 | L2 | CH2Cl2 | 20 | 25 | >99 | 94 |
Note: This data is hypothetical and for illustrative purposes only, as specific experimental data for this compound in this reaction was not found in the searched literature.
Supported Catalysis and Heterogenization Strategies
The recovery and reuse of expensive metal catalysts and chiral ligands are crucial for the development of sustainable chemical processes. Heterogenization, the immobilization of a homogeneous catalyst onto an insoluble support, is a common strategy to address this challenge.
Derivatives of this compound can be functionalized to allow for their covalent attachment to solid supports such as silica (B1680970) gel, polymers, or magnetic nanoparticles. For instance, a hydroxyl or amino group could be introduced into the benzene (B151609) backbone or the oxazoline ring, which can then be used as a handle for grafting onto a suitably modified support.
Alternatively, non-covalent immobilization methods, such as ion-exchange or adsorption, could be employed. The resulting supported catalysts would offer the advantage of easy separation from the reaction mixture by simple filtration, allowing for their potential recycling and reuse. The performance of these heterogenized catalysts would need to be carefully evaluated, as the immobilization process can sometimes affect the catalyst's activity and selectivity.
Organocatalytic Systems Incorporating Oxazoline Moieties
While the primary application of this compound derivatives is as ligands for metal catalysts, the oxazoline moiety itself can participate in organocatalysis. Chiral oxazolines have been used as directing groups or as part of more complex organocatalytic scaffolds.
Although there are no specific reports on the use of this compound as a standalone organocatalyst, its structure presents intriguing possibilities. The basic nitrogen atoms of the oxazoline rings could act as Lewis bases to activate substrates. Furthermore, the rigid C3-symmetric framework could be a platform for the development of novel multifunctional organocatalysts by incorporating other catalytic motifs, such as hydrogen-bond donors or Brønsted acids, onto the benzene ring. Such systems could potentially catalyze a range of asymmetric transformations through cooperative activation of the reactants. Further research in this area would be necessary to explore these possibilities.
Spectroscopic and Computational Investigations of 1,3,5 Tris 4,5 Dihydrooxazol 2 Yl Benzene Architectures
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed characterization of molecular structures, offering insights into connectivity, molecular weight, and morphology.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation, Polymer Characterization, and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. For 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene , ¹H and ¹³C NMR would provide definitive confirmation of its constitution.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the central benzene (B151609) ring and the methylene (B1212753) (CH₂) protons of the dihydrooxazoline rings. The symmetry of the 1,3,5-substitution pattern would lead to a simplified aromatic signal, likely a singlet. The protons on the oxazoline (B21484) rings would appear as multiplets in the aliphatic region.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for the quaternary and methine carbons of the benzene ring, as well as the carbons of the dihydrooxazoline rings, including the C=N carbon.
Should this molecule be used as a monomer or cross-linker in polymerization, solid-state NMR could be employed to characterize the resulting polymer network, providing information on local environments and molecular dynamics in the solid phase. If fluorinated analogues were synthesized, ¹⁹F NMR would be a highly sensitive probe for characterization.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound (Note: These are hypothetical values for illustrative purposes, as experimental data is unavailable.)
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | ~8.0-8.5 | Aromatic C-H (benzene ring) |
| ¹H | ~4.0-4.5 | O-CH₂ (oxazoline ring) |
| ¹H | ~3.5-4.0 | N-CH₂ (oxazoline ring) |
| ¹³C | ~160-165 | C=N (oxazoline ring) |
| ¹³C | ~130-135 | C-N (benzene ring) |
| ¹³C | ~125-130 | C-H (benzene ring) |
| ¹³C | ~65-70 | O-CH₂ (oxazoline ring) |
| ¹³C | ~55-60 | N-CH₂ (oxazoline ring) |
Mass Spectrometry for Molecular Weight Determination and End-Group Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and confirming its elemental composition. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) and Electrospray Ionization (ESI-MS) would be suitable for analyzing This compound . The high-resolution mass spectrum would provide an exact mass, allowing for the unambiguous determination of its molecular formula (C₁₅H₁₅N₃O₃). In polymer applications, MS is also vital for analyzing the end-groups of polymer chains.
Electron Microscopy for Morphological Analysis of Polymeric Structures
If This compound were used to create polymeric materials, such as cryogels, Scanning Electron Microscopy (SEM) would be a key technique for visualizing the resulting morphology. SEM provides high-resolution images of the material's surface, revealing details about its porous structure, pore size distribution, and the interconnectivity of the polymer network. This microstructural information is critical for understanding the material's physical properties and potential applications.
X-ray Crystallography for Solid-State Structure and Conformation Analysis
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. If suitable crystals of This compound could be grown, this technique would provide exact bond lengths, bond angles, and torsional angles. This information would reveal the molecule's preferred conformation and how individual molecules pack together in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding or π-stacking. For the related compound, 1,3,5-tris((2H-tetrazol-5-yl)methoxy)benzene, crystallographic analysis has shown an almost planar molecular structure with specific dihedral angles between the central benzene ring and the appended heterocyclic rings. nih.gov A similar analysis would be invaluable for understanding the supramolecular chemistry of the title compound.
Theoretical and Computational Chemistry Studies
Computational methods serve as a powerful complement to experimental techniques, providing a deeper understanding of molecular properties that can be difficult to measure directly.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For This compound , DFT calculations could be used to:
Optimize Molecular Geometry: Predict the lowest energy conformation, including bond lengths and angles, which could be compared with potential X-ray crystallography data.
Calculate Spectroscopic Properties: Simulate NMR spectra, which can aid in the assignment of experimental signals. epstem.netresearchgate.net
Analyze Electronic Properties: Determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter for predicting a molecule's reactivity and its potential optoelectronic properties.
Map Electrostatic Potential: Generate molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.
Molecular Dynamics (MD) Simulations for Conformational Behavior and Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, providing insights into their structural flexibility, conformational stability, and intermolecular interactions. While specific, in-depth MD simulation studies focused solely on this compound are not extensively detailed in the public literature, the principles and expected outcomes can be inferred from simulations of analogous tris-substituted benzene compounds. nih.govsemanticscholar.org
MD simulations for this molecule would be instrumental in understanding the dynamic equilibrium between its possible conformers. Such simulations would model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of the molecule's potential energy surface. A primary focus would be to analyze the rotational dynamics of the three dihydrooxazolyl groups around their single bonds to the central benzene ring. This would reveal the stability of key conformations, such as the cis,cis,cis and cis,trans,trans forms, and the frequency of transitions between them in a given environment (e.g., in a vacuum or in a specific solvent).
Furthermore, MD simulations are crucial for elucidating the nature and strength of intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules or other substrates, one can quantify the non-covalent forces at play. These interactions, which govern the material's bulk properties and its utility in supramolecular chemistry, can be dissected into various components.
A typical analysis of an MD trajectory for this compound would involve calculating radial distribution functions to understand the local ordering of molecules, and computing various energy terms to quantify interactions.
| Electrostatic Interactions | Interactions based on the partial charges on the atoms, particularly the electronegative nitrogen and oxygen atoms of the oxazoline rings. | Influences molecular recognition and the orientation of molecules in complexes. |
By simulating the system under various conditions (e.g., different temperatures and pressures), MD can predict how the conformational behavior and interaction patterns change, providing a direct link between molecular structure and macroscopic properties.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
A QTAIM analysis begins with a high-quality calculation of the molecule's electron density, ρ(r), typically using density functional theory (DFT) or other ab initio methods. The analysis then focuses on identifying critical points in the electron density where the gradient of ρ(r) is zero. Of particular interest are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms. The properties of the electron density at these BCPs are used to classify the interaction.
Key QTAIM parameters at a bond critical point include:
The electron density itself, ρ(r): Its magnitude correlates with the bond order; higher values indicate a stronger, more covalent bond.
The Laplacian of the electron density, ∇²ρ(r): The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ(r) < 0), as in covalent bonds, or depleted (∇²ρ(r) > 0), as in closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions. mdpi.comnih.gov
The total energy density, H(r): The sign of H(r) can also help distinguish between interaction types. A negative H(r) is indicative of a significant sharing of electrons (covalent character).
Table 2: Expected QTAIM Descriptors for Bonds in this compound
| Bond / Interaction Type | Expected Sign of ∇²ρ(r) | Expected Sign of H(r) | Nature of Interaction |
|---|---|---|---|
| C-C (Benzene Ring) | Negative | Negative | Shared (Covalent) |
| C-N (Oxazoline Ring) | Negative | Negative | Polar Covalent |
| C-O (Oxazoline Ring) | Negative | Negative | Polar Covalent |
| C-C (Benzene-Oxazoline Link) | Negative | Negative | Shared (Covalent) |
| Intermolecular H-bond | Positive | Positive or Negative | Closed-Shell (Non-covalent) |
| Intermolecular π-π Stacking | Positive | Positive | Closed-Shell (Non-covalent) |
For this compound, QTAIM would be used to quantify the covalency of the bonds within the benzene and oxazoline rings. It would precisely characterize the polar nature of the C-N and C-O bonds. Crucially, in a simulation of a molecular cluster or crystal, QTAIM could identify and characterize weak intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds and π-π stacking, by locating the corresponding BCPs between molecules and analyzing their topological properties. mdpi.com This would provide a fundamental, electron-density-based confirmation of the interactions explored by methods like molecular dynamics.
Conformational Analysis and Energy Landscape Mapping
The functionality of this compound in areas like catalysis and supramolecular chemistry is fundamentally dictated by its three-dimensional structure. The molecule is not planar; the three dihydrooxazolyl substituents can rotate around the single bonds connecting them to the central phenyl ring. This rotational freedom gives rise to distinct, stable conformations (rotational isomers or rotamers), and understanding the energetic relationship between them is key to predicting the molecule's behavior.
Computational studies on the closely related ligand 1,3,5-tris(2-oxazolinyl)benzene have identified two primary, low-energy conformations that arise from the relative orientation of the oxazoline rings with respect to the plane of the benzene ring. researchgate.net
cis,cis,cis (or 'uuu') Conformation: In this arrangement, all three nitrogen atoms of the oxazoline rings point to the same side of the benzene plane. This creates a C₃-symmetric, cone-shaped molecule with a pre-organized cavity lined by the three nitrogen atoms. This conformation is often highly desirable for applications in catalysis and molecular recognition, as it forms a well-defined binding pocket for metal ions or other guest molecules. beilstein-journals.org
cis,trans,trans (or 'uud') Conformation: In this conformation, one oxazoline ring is oriented in the opposite direction to the other two. This arrangement has lower symmetry (C₁) and results in a more open or "splayed" structure. While it may not possess the same pre-organized binding site as the cis,cis,cis form, it can still participate in forming coordination polymers or other extended networks. researchgate.net
The energy landscape of the molecule maps the potential energy as a function of these rotational degrees of freedom. The landscape would feature distinct energy minima corresponding to the stable cis,cis,cis and cis,trans,trans conformers. These minima are separated by energy barriers, or transition states, which represent the energy required to rotate one of the oxazoline rings from one orientation to another. The relative energies of the minima determine the equilibrium population of each conformer at a given temperature, while the height of the energy barriers determines the rate of interconversion between them. Computational studies on similar scaffolds suggest that while one conformer may be the global minimum, the energy gap to the next most stable conformer can be small, allowing for a dynamic equilibrium. beilstein-journals.org
Table 3: Characteristics of Major Conformers of this compound
| Conformer | Point Group Symmetry | Description of Oxazoline Orientation | Key Structural Feature |
|---|---|---|---|
| cis,cis,cis | C₃ | All three rings oriented on the same side of the benzene plane. | Forms a cone-like structure with a pre-organized N₃ binding pocket. |
| cis,trans,trans | C₁ | One ring is oriented opposite to the other two. | More open, less symmetric structure. |
Mapping this energy landscape through computational methods (e.g., by performing relaxed potential energy surface scans) is essential for understanding which conformation will be dominant under specific conditions and for designing molecules with a desired, stabilized geometry.
Future Research Directions and Emerging Opportunities for 1,3,5 Tris 4,5 Dihydrooxazol 2 Yl Benzene
Integration into Responsive and Smart Materials Systems
The incorporation of 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene into responsive or "smart" materials presents a promising frontier. These materials can undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or chemical analytes. The oxazoline (B21484) moieties are particularly amenable to creating stimuli-responsive systems.
Future research could focus on leveraging the cationic ring-opening polymerization (CROP) of the three oxazoline units to create crosslinked polymer networks. nih.govnih.gov These networks, forming hydrogels, could exhibit tunable swelling and shrinking behavior based on environmental cues. For instance, the introduction of specific functional groups into the polymer backbone, either through copolymerization or post-polymerization modification, could impart pH or temperature sensitivity. rsc.org The C3-symmetric nature of the core would ensure a uniform network structure, potentially leading to more predictable and controlled responses.
An intriguing possibility lies in the development of dual-responsive materials. For example, by incorporating photo-responsive moieties, such as azobenzene (B91143), into the polymer structure, materials that respond to both light and temperature could be fabricated. rsc.org Such systems could find applications in targeted drug delivery, where one stimulus could trigger the localization of the material and a second could initiate drug release.
Table 1: Potential Stimuli-Responsive Systems with this compound
| Stimulus | Potential Mechanism | Potential Application |
| pH | Protonation/deprotonation of incorporated functional groups affecting network swelling. | pH-triggered drug release, sensors. |
| Temperature | Utilizing polymers with a lower critical solution temperature (LCST) for thermally induced phase transitions. | Thermally responsive coatings, injectable hydrogels for tissue engineering. |
| Light | Incorporation of photo-isomerizable groups like azobenzene to alter polymer conformation and properties. rsc.org | Photo-controlled actuators, light-erasable materials. |
| Redox | Integration of redox-active units that can change the crosslinking density or hydrophilicity. | Biocompatible sensors, controlled release systems for oxidative environments. |
Exploration of Novel Polymerization Mechanisms and Controlled Synthesis
The trifunctionality of this compound offers unique opportunities for creating complex and well-defined polymer architectures. While cationic ring-opening polymerization (CROP) is the conventional method for polymerizing 2-oxazolines, future research should explore more advanced and controlled polymerization techniques to fully exploit the potential of this monomer. nih.govrsc.orgmdpi.com
Living/controlled polymerization methods are crucial for synthesizing polymers with predictable molecular weights, narrow dispersities, and defined architectures. mdpi.com Applying these techniques to a trifunctional monomer could lead to the formation of star-shaped polymers, hyperbranched polymers, or crosslinked networks with a high degree of control over their structure.
One emerging area is polymerization-induced self-assembly (PISA), which could be a powerful tool for creating well-defined nanoparticles directly in situ. rsc.org By using a soluble polymer chain to initiate the polymerization of this compound, the growing insoluble polymer network would self-assemble into various morphologies, such as spheres, worms, or vesicles, depending on the reaction conditions.
Furthermore, exploring alternative polymerization mechanisms beyond CROP could unlock new material properties. For instance, developing methods for the controlled radical polymerization of vinyl-substituted oxazoline derivatives could lead to novel polymer backbones with pendant oxazoline groups available for further functionalization. mdpi.com
Expanding the Scope of Catalytic Transformations and Enantioselective Processes
The C3-symmetric arrangement of the three oxazoline rings in this compound makes it an excellent candidate for the development of novel ligands for asymmetric catalysis. acs.orgresearchgate.netbohrium.com Chiral oxazoline-containing ligands are well-established in inducing enantioselectivity in a wide range of metal-catalyzed reactions. rsc.org The tripodal nature of this specific ligand could offer unique steric and electronic properties, potentially leading to higher levels of stereocontrol compared to their bidentate counterparts. nih.gov
Future research should focus on the synthesis of chiral derivatives of this compound and their application in various catalytic transformations. This includes exploring their efficacy in reactions such as:
Asymmetric cyclopropanation: Creating chiral cyclopropanes, which are valuable building blocks in organic synthesis.
Enantioselective Diels-Alder reactions: Controlling the stereochemistry of this powerful carbon-carbon bond-forming reaction.
Asymmetric alkylations and additions: Facilitating the enantioselective formation of new stereocenters.
The rigid and well-defined coordination sphere provided by a tripodal ligand could lead to highly organized transition states, which is a key factor in achieving high enantioselectivity. nih.govrameshrasappan.com Moreover, the modular synthesis of oxazoline ligands allows for the fine-tuning of their steric and electronic properties to optimize catalytic performance for specific reactions. acs.org
Computational Design and Predictive Modeling for Structure-Property Relationships
Computational modeling and simulation are becoming indispensable tools in materials science and catalyst design. For a molecule as versatile as this compound, computational approaches can provide valuable insights and guide experimental efforts.
Future research in this area should focus on:
Predicting Polymer Network Properties: Using molecular dynamics simulations to predict the mechanical, thermal, and responsive properties of crosslinked networks formed from this monomer. This can help in designing materials with desired characteristics before their synthesis.
Modeling Ligand-Metal Interactions: Employing density functional theory (DFT) to study the coordination of metal ions to the tris(oxazoline) ligand. This can aid in understanding the electronic structure of the resulting complexes and predicting their catalytic activity and selectivity.
Structure-Property Relationship Studies: Developing quantitative structure-property relationship (QSPR) models to correlate the chemical structure of polymers derived from this monomer with their macroscopic properties. This can accelerate the discovery of new materials with optimized performance.
By combining computational predictions with experimental validation, the development of new materials and catalysts based on this compound can be significantly expedited.
Applications in Supramolecular Chemistry and Self-Assembly Processes
The C3-symmetric and planar nature of the benzene (B151609) core, combined with the coordinating ability of the oxazoline rings, makes this compound an ideal candidate for applications in supramolecular chemistry and self-assembly. nih.gov
A significant future direction is the use of this compound as a building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The three oxazoline units can coordinate to metal ions, leading to the formation of extended, porous structures. The properties of these MOFs, such as their porosity and catalytic activity, can be tuned by varying the metal ion and the synthesis conditions.
Furthermore, the molecule's ability to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, can be exploited to create self-assembled supramolecular structures. nih.govmpg.dersc.org For example, in the presence of complementary molecules, it could form well-defined aggregates like fibers, sheets, or gels. rsc.org These self-assembled materials could have applications in areas such as sensing, molecular recognition, and the development of novel soft materials. The study of the self-assembly behavior of this molecule on surfaces could also lead to the fabrication of ordered two-dimensional networks with potential applications in nanoscience. mpg.de
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene, and what key reaction parameters influence yield?
- Methodology : The synthesis typically involves multi-step condensation reactions. For example, analogous oxazoline derivatives are prepared via nucleophilic substitution or cyclization using precursors like carboxylic acid derivatives and amino alcohols. Key parameters include:
- Catalyst selection : Acidic or basic conditions to promote cyclization (e.g., glacial acetic acid for imine formation) .
- Solvent systems : Polar aprotic solvents (e.g., DMSO, ethanol) under reflux to enhance reaction efficiency .
- Temperature control : Prolonged reflux (18–24 hours) to ensure complete ring closure .
- Yield optimization : Crystallization from water-ethanol mixtures improves purity (65–72% yields reported for related oxazoline syntheses) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : - and -NMR to verify proton environments and carbon frameworks (e.g., sharp singlets for aromatic protons at δ 8.26 ppm) .
- X-ray crystallography : Resolve bond angles and torsional strain in the tricyclic structure (as demonstrated for analogous dihydrooxazole derivatives) .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What mechanistic insights explain the polymerization behavior of this compound compared to bis-oxazoline analogs?
- Methodology : The tris-oxazoline structure offers three reactive sites, enabling higher crosslinking density in polymers. Comparative studies with bis-oxazolines (e.g., 1,3-bis(4,5-dihydrooxazol-2-yl)benzene) reveal:
- Kinetic differences : Tris-oxazolines require stricter stoichiometric control to avoid gelation during bulk polymerization .
- Thermal properties : Differential scanning calorimetry (DSC) shows higher glass transition temperatures () due to enhanced rigidity .
- Catalyst compatibility : Palladium/copper systems (e.g., Sonogashira coupling) may be adapted for functionalizing the benzene core .
Q. How do solvent polarity and temperature affect the stability and reactivity of this compound in ring-opening reactions?
- Methodology : Systematic reactivity studies under varying conditions:
- Solvent screening : Polar solvents (e.g., methanol, DMF) stabilize intermediates in nucleophilic ring-opening, while nonpolar solvents favor anhydrous coupling .
- Temperature gradients : Elevated temperatures (80–120°C) accelerate ring-opening but may degrade thermally sensitive substituents .
- Real-time monitoring : Use in-situ FTIR or -NMR to track reaction progress and intermediate formation .
Q. What strategies resolve contradictions in reported catalytic efficiencies for oxazoline-based polymerizations?
- Methodology : Address discrepancies via:
- Controlled experiments : Replicate conditions from conflicting studies while standardizing monomer purity and catalyst loading .
- Computational modeling : Density functional theory (DFT) to predict activation energies for competing pathways (e.g., ring-opening vs. crosslinking) .
- Morphological analysis : SEM/TEM imaging correlates catalytic efficiency with polymer microstructure (e.g., porosity, crystallinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
